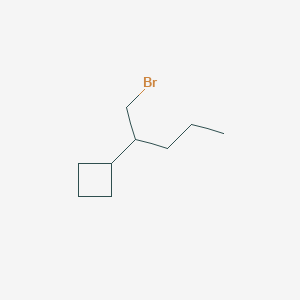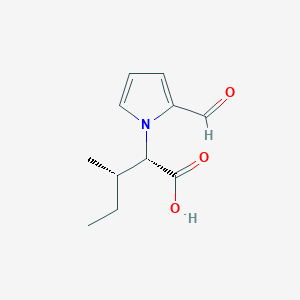
(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a formyl group and a methylpentanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalytic amount of iron (III) chloride under mild conditions . The formyl group can be introduced via Vilsmeier-Haack formylation, using DMF and POCl3 as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid can undergo various chemical reactions, including:
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The pyrrole ring can engage in π-π stacking and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both a formyl group and a methylpentanoic acid side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S,3S)-2-(2-formylpyrrol-1-yl)-3-methylpentanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-8(2)10(11(14)15)12-6-4-5-9(12)7-13/h4-8,10H,3H2,1-2H3,(H,14,15)/t8-,10-/m0/s1 |
InChI Key |
ZRGWPEFIQVEQTO-WPRPVWTQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N1C=CC=C1C=O |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


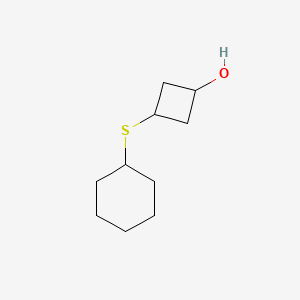
![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)
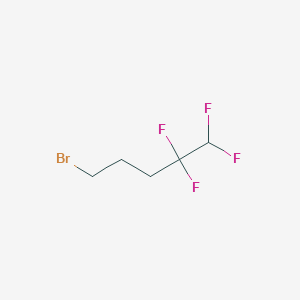


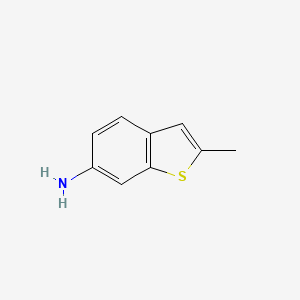
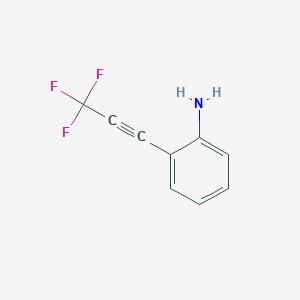


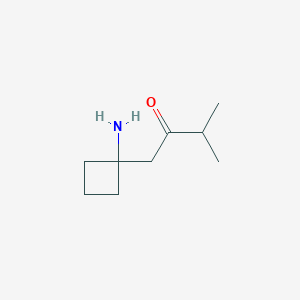
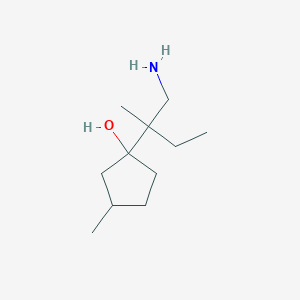
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
